Grgdspc (tfa)
CAS No.:
Cat. No.: VC14588623
Molecular Formula: C27H43F3N10O13S
Molecular Weight: 804.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H43F3N10O13S |
---|---|
Molecular Weight | 804.8 g/mol |
IUPAC Name | (3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1 |
Standard InChI Key | JLXWPECCGJGSMS-MHXJNQAMSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Biochemical Properties of Grgdspc (TFA)
Grgdspc (TFA) is a heptapeptide featuring the RGD sequence flanked by glycine (Gly), serine (Ser), proline (Pro), and cysteine (Cys) residues. The inclusion of cysteine enables thiol-mediated conjugation to biomaterials, a property exploited in hydrogel functionalization and drug delivery systems . The trifluoroacetate salt form ensures high aqueous solubility () and stability under standard laboratory storage conditions (-20°C) .
Key Biochemical Characteristics
-
Molecular Formula:
-
Molecular Weight: 804.8 g/mol
-
Purity: Typically ≥95% (research grade), with high-performance liquid chromatography (HPLC) validation .
-
Solubility: Readily soluble in water and buffered solutions, facilitating in vitro and ex vivo applications .
The peptide’s RGD motif binds selectively to integrins, a family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. Notably, the linear RGD conformation in Grgdspc (TFA) exhibits moderate affinity for αvβ3 and α5β1 integrins, distinguishing it from cyclic RGD peptides, which demonstrate superior binding avidity due to structural preorganization .
Mechanisms of Action: Integrin Binding and Downstream Signaling
Modulation of Stem Cell Differentiation
In human mesenchymal stem cells (hMSCs), Grgdspc (TFA)-functionalized hydrogels enhance osteogenic differentiation by sustaining integrin-mediated mechanotransduction. A seminal study by Nguyen et al. (2017) demonstrated that photocrosslinkable hydrogels conjugated with Grgdspc (TFA) prolonged small interfering RNA (siRNA) delivery to hMSCs, upregulating osteogenic markers like Runx2 and osteocalcin .
Applications in Biomedical Research
Tissue Engineering and Biomaterial Functionalization
Grgdspc (TFA) is widely used to modify synthetic scaffolds, improving cell attachment and proliferation. For instance:
-
Hydrogels: Acrylated dextran hydrogels conjugated with Grgdspc (TFA) via thiol-acrylate chemistry support hMSC adhesion and osteogenesis .
-
3D Bioprinting: Peptide-functionalized bioinks enhance print fidelity and cell viability in bone tissue constructs.
Targeted Drug Delivery
The peptide’s integrin-binding capability enables tumor-selective drug delivery. Conjugating chemotherapeutic agents or nanoparticles to Grgdspc (TFA) enhances accumulation in αvβ3-expressing cancers (e.g., glioblastoma, melanoma) .
Cancer Biology and Apoptosis Modulation
Grgdspc (TFA) influences cancer-programmed cell death by altering integrin signaling. In breast cancer models, it potentiates anoikis—a form of apoptosis triggered by detachment from the ECM—by disrupting survival signals mediated by α5β1 integrins .
Comparative Analysis with Other RGD Peptides
Parameter | Grgdspc (TFA) | Cyclic RGDfC | Linear GRGDSP |
---|---|---|---|
Sequence | H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH | Cyclic(Arg-Gly-Asp-D-Phe-Cys) | Ac-Gly-Arg-Gly-Asp-Ser-Pro-NH2 |
Integrin Affinity | Moderate (αvβ3, α5β1) | High (αvβ3) | Low |
Applications | Drug delivery, hydrogels | Tumor imaging, anti-angiogenesis | Cell culture coatings |
Cost and Synthesis | Moderate | High | Low |
Grgdspc (TFA) strikes a balance between affinity and versatility, making it preferable for applications requiring covalent conjugation (e.g., cysteine-mediated cross-linking) . In contrast, cyclic RGD peptides, while superior in binding, are cost-prohibitive for large-scale biomaterial fabrication .
Challenges and Future Directions
Despite its utility, Grgdspc (TFA) faces limitations:
-
Proteolytic Degradation: The linear peptide is susceptible to serum proteases, necessitating stabilization strategies (e.g., PEGylation).
-
Off-Target Effects: Systemic administration may lead to unintended integrin activation in non-target tissues.
Future research should prioritize:
-
Hybrid Peptide Design: Integrating Grgdspc (TFA) with protease-resistant motifs (e.g., D-amino acids).
-
In Vivo Efficacy Studies: Longitudinal assessments in preclinical cancer and regenerative medicine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume